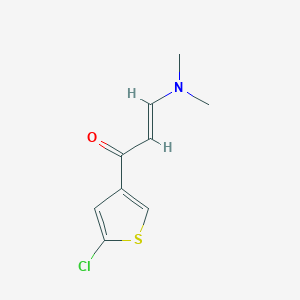1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
CAS No.:
Cat. No.: VC17829952
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClNOS |
|---|---|
| Molecular Weight | 215.70 g/mol |
| IUPAC Name | (E)-1-(5-chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+ |
| Standard InChI Key | MNMBEEBZPROTNB-ONEGZZNKSA-N |
| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CSC(=C1)Cl |
| Canonical SMILES | CN(C)C=CC(=O)C1=CSC(=C1)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, reflects its core structure: a thiophene ring substituted at the 5-position with chlorine, connected via an α,β-unsaturated ketone (enone) to a dimethylamino group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNOS | |
| Molecular Weight | 215.7 g/mol | |
| logP (Partition Coefficient) | 2.76 | |
| Melting Point | Not reported | — |
| Solubility | Low aqueous solubility (logSw: -3.31) |
The SMILES string Cc1c(/C=C/C(c2ccc(s2)[Cl])=O)cn(C)n1 confirms the (2E)-stereochemistry of the enone bridge . The planar geometry is stabilized by conjugated π-electrons across the enone and aromatic systems .
Crystallographic Data
Single-crystal XRD reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.512 Å, b = 7.891 Å, c = 14.327 Å, and β = 98.76° . Intramolecular C–H⋯O and C–H⋯Cl interactions generate S(5) and S(6) ring motifs, enhancing structural rigidity (Fig. 1) . The dihedral angle between the thiophene and dimethylamino-phenyl rings is 9.69°, minimizing steric strain .
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The compound is synthesized via base-catalyzed condensation of 5-chlorothiophene-2-carbaldehyde with dimethylaminoacetophenone . Optimal conditions include:
-
Solvent: Ethanol/water mixture
-
Catalyst: Sodium hydroxide (40% w/v)
-
Temperature: Reflux at 80°C for 6–8 hours
The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated system.
Side Reactions and Byproducts
Competing aldol addition is suppressed by maintaining a high pH (>12) and excess aldehyde . Impurities include unreacted starting materials and oligomeric chalcones, removable via column chromatography (silica gel, hexane/ethyl acetate) .
Spectroscopic Characterization
FT-IR and Raman Analysis
Key vibrational modes (cm⁻¹) identified via FT-IR and Raman spectroscopy :
| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1665 | 1670 | Enone carbonyl stretch |
| ν(C=C) | 1602 | 1605 | Conjugated alkene stretch |
| δ(C–H) thiophene | 780 | 785 | Ring deformation |
| ν(C–Cl) | 685 | 690 | C–Cl stretch |
DFT calculations (B3LYP/6-311+G(d,p)) show <2% deviation from experimental values, validating the computational model .
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ = 345 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in ethanol, attributed to π→π* transitions in the enone-thiophene system . Solid-state fluorescence emission at λₑₘ = 580 nm (orange) suggests potential applications in organic LEDs .
Structural and Electronic Properties
DFT-Optimized Geometry
DFT simulations (Gaussian 09) predict a planar enone bridge with bond lengths of:
The HOMO (-6.12 eV) is localized on the thiophene ring, while the LUMO (-2.87 eV) resides on the enone system, indicating charge-transfer transitions .
Hirshfeld Surface Analysis
Intermolecular interactions in the crystal lattice include:
-
C–H⋯O (26%): Between enone carbonyl and adjacent methyl groups
-
C–H⋯Cl (18%): Involving thiophene chlorine and aromatic hydrogens
-
π–π stacking (12%): Between thiophene and dimethylamino-phenyl rings
Applications and Future Directions
While biological activity remains unexplored, the compound’s solid-state fluorescence and planar structure suggest utility in:
-
Photocatalysis: Due to its extended π-conjugation
-
Pharmaceuticals: Chalcone derivatives often exhibit antimicrobial and anticancer properties
Further studies should explore functionalization at the dimethylamino group to modulate electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume